![molecular formula C16H20ClF3N2O B2662313 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride CAS No. 2418715-47-4](/img/structure/B2662313.png)
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2418715-47-4 . It has a molecular weight of 348.8 . The IUPAC name for this compound is N-(4-(aminomethyl)-2-fluorobenzyl)-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19F3N2O.ClH/c17-13-6-10(7-20)4-5-11(13)8-21-14(22)15(9-16(15,18)19)12-2-1-3-12;/h4-6,12H,1-3,7-9,20H2,(H,21,22);1H . This code provides a unique representation of the molecule’s structure.It is a powder at room temperature . More specific physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Recognition and Solubility Enhancement
Research by Sawada et al. (2000) demonstrated that self-assembled aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, including acriflavine hydrochloride and 3-aminophenylboronic acid, facilitating their transfer from aqueous solutions to organic media. This finding suggests potential applications in enhancing the solubility and bioavailability of related compounds, including the specified carboxamide;hydrochloride derivative (Sawada et al., 2000).
Fluorine-18 Labeling for PET Imaging
Lang et al. (1999) explored the development of fluorine-18-labeled analogs of WAY 100635, incorporating various fluorinated derivatives to evaluate their biological properties in rats. The research highlighted the potential of using fluorine-18 in PET imaging to study receptor distribution and serotonin levels, indicating that modifications incorporating fluorine, similar to those in the compound of interest, could enhance imaging techniques (Lang et al., 1999).
Larvicidal Properties and Synthesis
A study by Taylor et al. (1998) synthesized and evaluated carboxamide derivatives related to cis-permethrin for their larvicidal properties against mosquito larvae. This research demonstrates the synthetic versatility of carboxamide derivatives and their potential applications in developing new insecticides (Taylor et al., 1998).
Antibacterial and Antipathogenic Activity
Limban et al. (2011) synthesized and characterized new thiourea derivatives, showing significant anti-pathogenic activity against bacterial strains capable of forming biofilms. The presence of fluorine and other halogens on the phenyl substituent significantly affected antibacterial activity, suggesting that similar compounds, including the specified cyclopropane carboxamide, could be explored for antibacterial applications (Limban et al., 2011).
Potential as Antidepressants
Research into 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives by Bonnaud et al. (1987) evaluated their potential as antidepressants. The study highlights the pharmaceutical potential of cyclopropanecarboxylic acid derivatives, suggesting a research pathway for the specified compound (Bonnaud et al., 1987).
Propriétés
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O.ClH/c17-13-6-10(7-20)4-5-11(13)8-21-14(22)15(9-16(15,18)19)12-2-1-3-12;/h4-6,12H,1-3,7-9,20H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWGTLVDCLCKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CC2(F)F)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2662230.png)
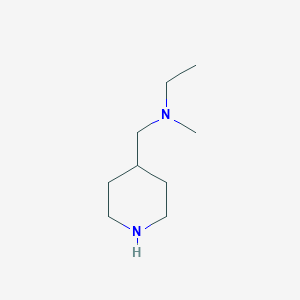
![4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2662235.png)
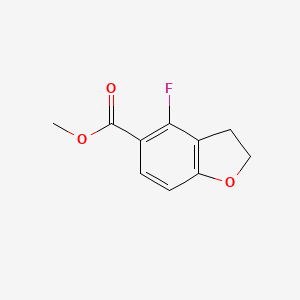
![(4-Phenylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone](/img/structure/B2662239.png)
![5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile](/img/structure/B2662242.png)
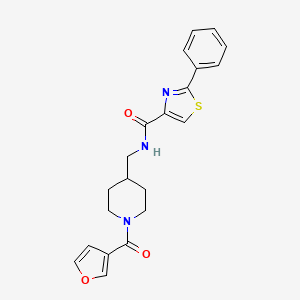
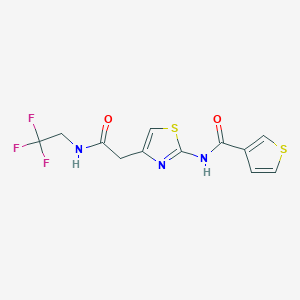

![5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2662246.png)
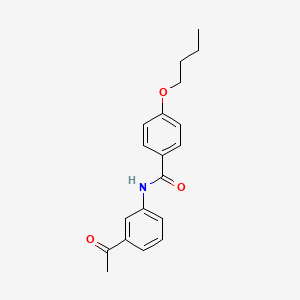
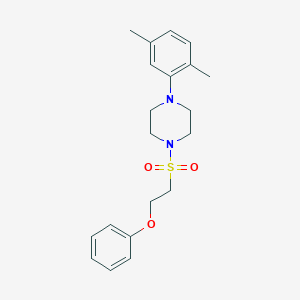
![3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate](/img/structure/B2662251.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2662253.png)